molecular formula C11H13Br B13889367 (2-Bromo-2-cyclopropylethyl)benzene

(2-Bromo-2-cyclopropylethyl)benzene

Cat. No.: B13889367
M. Wt: 225.12 g/mol
InChI Key: DHRRTHYCXAMGAR-UHFFFAOYSA-N
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Description

(2-Bromo-2-cyclopropylethyl)benzene is an organic compound featuring a benzene ring substituted with a 2-bromo-2-cyclopropylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-cyclopropylethyl)benzene typically involves the bromination of 2-cyclopropylethylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine (Br₂) is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-2-cyclopropylethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

Scientific Research Applications

(2-Bromo-2-cyclopropylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-2-cyclopropylethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

    Bromobenzene: A simpler analog with a single bromine substituent on the benzene ring.

    Cyclopropylbenzene: Lacks the bromine substituent but contains the cyclopropyl group.

    2-Bromoethylbenzene: Similar structure but without the cyclopropyl group.

Uniqueness: (2-Bromo-2-cyclopropylethyl)benzene is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct reactivity and stability characteristics compared to its analogs .

This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential applications

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

(2-bromo-2-cyclopropylethyl)benzene

InChI

InChI=1S/C11H13Br/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

DHRRTHYCXAMGAR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)Br

Origin of Product

United States

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